![molecular formula C7H12O4 B14697714 2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane CAS No. 24472-07-9](/img/structure/B14697714.png)
2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane is an organic compound with a unique spirocyclic structure. This compound is characterized by its four oxygen atoms and a spiro linkage, which imparts distinct chemical properties. It is often used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of a suitable diol with a ketone in the presence of an acid catalyst. The reaction typically proceeds at room temperature and may require purification steps such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography can further enhance the purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple oxygen atoms and the spiro linkage, which provide reactive sites for chemical transformations .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane exerts its effects involves interactions with various molecular targets. The spiro linkage and multiple oxygen atoms allow the compound to form stable complexes with metal ions and other molecules. These interactions can influence biochemical pathways and cellular processes, making the compound useful in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,6,10-Tetraoxaspiro[4.5]decane: Similar in structure but lacks the methyl group at the 2-position.
2-Methyl-1,4-dioxaspiro[4.5]decane: Contains fewer oxygen atoms and a different spiro linkage.
Uniqueness
2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane is unique due to its specific arrangement of oxygen atoms and the presence of a methyl group at the 2-position. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
24472-07-9 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
3-methyl-1,4,6,10-tetraoxaspiro[4.5]decane |
InChI |
InChI=1S/C7H12O4/c1-6-5-10-7(11-6)8-3-2-4-9-7/h6H,2-5H2,1H3 |
Clé InChI |
AIAWXFYVJHFMHS-UHFFFAOYSA-N |
SMILES canonique |
CC1COC2(O1)OCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


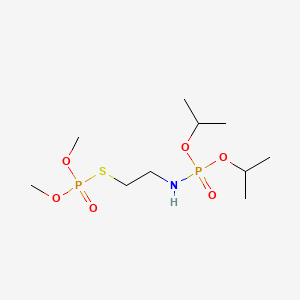
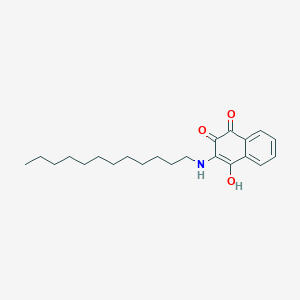
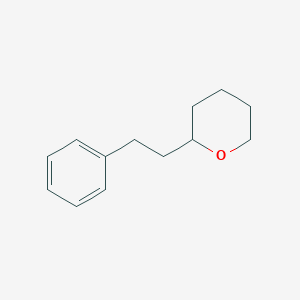
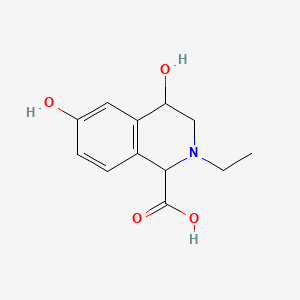
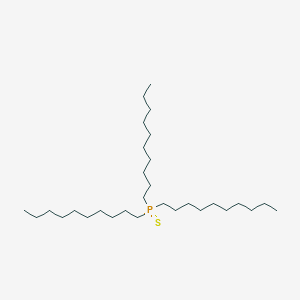
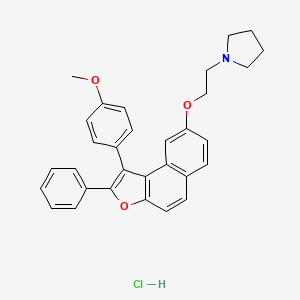



![3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14697682.png)
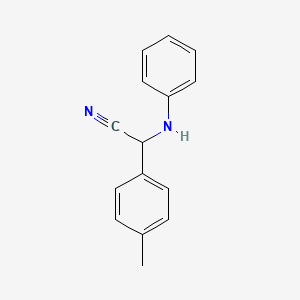
![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
![bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene](/img/structure/B14697706.png)
![Bicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14697712.png)
